molecular formula C17H13ClN2O2 B2922309 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 956743-45-6

5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2922309
CAS No.: 956743-45-6
M. Wt: 312.75
InChI Key: DPYAGPGSLPLMSR-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a chlorophenyl group at position 5, a methyl group at position 3, and a phenyl group at position 1 of the pyrazole ring. The presence of electron-withdrawing (4-chlorophenyl) and electron-donating (methyl and phenyl) groups significantly influences its physicochemical properties and reactivity.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-methyl-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(17(21)22)16(12-7-9-13(18)10-8-12)20(19-11)14-5-3-2-4-6-14/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYAGPGSLPLMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized under acidic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation steps.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids and ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole core is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is employed in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: The compound has shown potential in medicinal applications, particularly in the treatment of inflammatory and autoimmune diseases. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Solubility and Conformational Stability

  • The target compound’s carboxylic acid group confers moderate aqueous solubility, whereas ester analogs (e.g., methyl esters) show higher solubility in non-polar solvents .
  • Conformational stability : Pyrazole ester derivatives with bulky substituents (e.g., isoindole) exhibit two conformations in the solid state but only one in solution, as confirmed by low-temperature NMR .

Crystallographic Features

  • Hydrogen bonding : The crystal packing of related pyrazole-carboxylic acids reveals intermolecular hydrogen bonds between the carboxylic acid group and adjacent aromatic rings, stabilizing the lattice .
  • Bond lengths : The bond lengths and angles in the target compound’s crystal structure are consistent with standard pyrazole derivatives, as validated by X-ray diffraction studies .

Anticancer and Antibacterial Activity

  • Thiophene-pyrazole hybrids : Derivatives bearing thiophene or pyrrole moieties (e.g., compound 16 and 19b in ) demonstrate superior anticancer activity (MIC: 1.56 µg/mL against A. baumannii) compared to doxorubicin, attributed to heterocyclic ring interactions with bacterial enzymes .

Enzymatic Interactions

  • Carboxamide derivatives : Substitution of the carboxylic acid group with carboxamide (e.g., compound c in ) enhances binding affinity to enzymes like fatty acid amide hydrolase (FAAH), as inferred from structural analogs .

Analog-Specific Routes

  • Ester derivatives: Synthesized by treating pyrazole-carboxylic acids with methanol/sulfuric acid or alkyl halides under basic conditions .
  • Thiophene hybrids : Constructed via Suzuki-Miyaura coupling to attach thiophene units to the pyrazole core .

Biological Activity

5-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including cyclocondensation reactions and the Vilsmeier-Haack reaction. The compound can be synthesized from 3-methyl-1-phenyl-1H-pyrazole through formylation to introduce the carboxylic acid group at the 4-position.

Biological Activities

Antimicrobial Activity :
Research indicates that pyrazole derivatives, including this compound, exhibit broad-spectrum antimicrobial properties. A study reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL for various derivatives, demonstrating their potential as antimicrobial agents .

Anti-inflammatory Effects :
The compound has shown significant anti-inflammatory activity. In vitro assays indicated that certain derivatives could stabilize human red blood cell (HRBC) membranes, with percentages ranging from 86.70% to 99.25% in membrane stabilization tests . This suggests a potential application in treating inflammatory conditions.

Anticancer Activity :
The anticancer properties of pyrazole derivatives have been widely studied. For instance, compounds with similar structures have displayed cytotoxic effects against various cancer cell lines, with IC50 values indicating moderate to high potency . The mechanism often involves the induction of apoptosis through inhibition of anti-apoptotic proteins and other pathways .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can interact with DNA, affecting replication and transcription processes, which is crucial in anticancer activity .

Case Studies

Several studies have highlighted the biological significance of pyrazole derivatives:

  • Antimicrobial Study : A compound similar to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : A study demonstrated that derivatives showed substantial anti-inflammatory effects in vivo, reducing paw edema in animal models .
  • Cytotoxicity Assays : Cytotoxicity testing against cancer cell lines revealed that some derivatives had IC50 values lower than established chemotherapeutic agents, indicating strong potential for further development .

Data Summary

Biological ActivityMIC/IC50 ValuesReference
Antimicrobial2.50 - 20 µg/mL
Anti-inflammatoryHRBC stabilization: 86.70% - 99.25%
CytotoxicityIC50 < 200 µg/mL

Q & A

Q. What are the standard synthetic routes for 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid?

The compound is synthesized via a multi-step procedure involving:

  • Condensation of 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol and toluene.
  • Cyclization via dehydration using p-toluenesulfonic acid under reflux.
  • Hydrolysis of the ester intermediate with KOH in methanol, followed by acidification to yield the carboxylic acid derivative. Crystallization is achieved by slow evaporation of an acetic acid solution .

Q. How is the compound’s purity validated post-synthesis?

Purity is assessed using:

  • Chromatography : HPLC or TLC to confirm homogeneity.
  • Spectroscopy : NMR (¹H/¹³C) to verify functional groups and absence of impurities.
  • X-ray crystallography : Single-crystal analysis confirms structural integrity and purity (e.g., R factor = 0.072, data-to-parameter ratio = 14.3) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and crystal packing (e.g., monoclinic P2/c space group, a = 13.192 Å, β = 102.42°) .
  • IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹).
  • Mass spectrometry : Confirms molecular ion peaks (M₊ = 381.63) .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s crystal packing?

The crystal structure is stabilized by:

  • Intramolecular O–H∙∙∙O hydrogen bonds (Table 1 in ), which lock the carboxylic acid group in a planar conformation.
  • π-π stacking : Interactions between pyrazole and chlorophenyl rings (centroid-centroid distances: 3.859 Å and 3.835 Å) .
  • C–H∙∙∙π contacts : Methyl groups interact with aromatic rings, contributing to dense packing. These interactions are critical for predicting solubility and stability .

Q. What crystallographic refinement protocols are recommended for this compound?

Use SHELXL for small-molecule refinement:

  • Apply full-matrix least-squares refinement on F² with anisotropic displacement parameters for non-H atoms.
  • Constrain H atoms using riding models (C–H = 0.93–0.96 Å, O–H = 0.85 Å).
  • Validate using residual indices (R = 0.072, wR = 0.181) and check for data completeness (>99%) .

Q. How can computational modeling predict the compound’s pharmacological activity?

  • Docking studies : Screen against target proteins (e.g., cannabinoid receptors) using the pyrazole core as a pharmacophore.
  • QSAR analysis : Correlate substituent effects (e.g., chloro, methyl groups) with bioactivity data from analogs (e.g., rimonabant derivatives) .
  • Molecular dynamics : Simulate binding stability in lipid bilayers or protein active sites .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Salt formation : React with sodium/potassium hydroxide to generate water-soluble carboxylate salts.
  • Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO) to maintain biological compatibility.
  • Micellar encapsulation : Employ surfactants like Tween-80 for hydrophobic formulations .

Data Contradictions and Resolution

Q. How are discrepancies in crystallographic data resolved?

  • Cross-validation : Compare bond lengths/angles with similar structures (e.g., Allen et al. (1987) bond length databases).
  • Twinned data refinement : Use SHELXE for high-resolution datasets or twinned crystals (e.g., Hooft parameters for twin law validation) .

Q. Why do biological activity results vary across studies?

Variations arise from:

  • Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
  • Stereochemical purity : Enantiomeric impurities (if present) can alter binding affinity.
  • Metabolic stability : Phase I/II metabolism in vitro vs. in vivo models .

Methodological Resources

  • Structural databases : Cambridge Structural Database (CSD) for comparing packing motifs .
  • Software : SHELX suite for crystallography , Gaussian for DFT calculations .
  • Synthetic protocols : Optimize yields using Dean-Stark traps for azeotropic water removal .

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